molecular formula C15H20O4 B8077863 Methyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate

Methyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate

Cat. No.: B8077863
M. Wt: 264.32 g/mol
InChI Key: RTGQZRZJRYKOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “Methyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate” is a chemical entity listed in the PubChem database

Preparation Methods

The synthesis of Methyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate involves specific synthetic routes and reaction conditions. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include multi-step organic synthesis, which may involve the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure. Industrial production methods often scale up these laboratory procedures to produce the compound in larger quantities, ensuring consistency and quality.

Chemical Reactions Analysis

Methyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biochemical assays and as a probe to study biological processes.

    Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.

    Industry: It is used in the production of materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various criteria such as chemical reactivity, biological activity, and industrial applications. Some similar compounds include:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

These compounds may share some properties with this compound but also have distinct characteristics that make them unique.

Properties

IUPAC Name

methyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-11-7-8-13(10-12(11)2)19-9-5-4-6-14(16)15(17)18-3/h7-8,10H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGQZRZJRYKOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCC(=O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCCCCC(=O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.